-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical due to its structural similarities to known bioactive compounds. Studies have explored its activity against various enzymes and receptors, including:
The unique structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its functional groups allow for further chemical modifications to create diverse derivatives with specific biological properties [, ].
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is an organohalogen compound with the molecular formula C6H3BrF3NO. This compound features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring. Its unique structure imparts distinct chemical properties, making it valuable in various scientific research and industrial applications. The compound is known for its ability to interact with biomolecules, influencing their activity and function through binding interactions with enzymes and proteins .
These reactions highlight its reactivity and versatility as a chemical intermediate.
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine exhibits significant biological activity. It can influence various cellular processes, including cell signaling pathways and gene expression. The compound has been studied for its potential as an inhibitor or activator of specific enzymes, which may lead to alterations in metabolic pathways and cellular functions . Its interactions with biomolecules are often mediated through hydrogen bonding and hydrophobic interactions, making it a candidate for further biological research.
The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-hydroxy-3-(trifluoromethyl)pyridine. Common methods include:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield.
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine has several applications across various fields:
These applications underscore its significance in both academic research and industrial processes.
The interaction studies of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine focus on its binding affinity to various biomolecules. It has been shown to modulate enzyme activities, affecting metabolic pathways and cellular functions. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in biological systems .
Several compounds share structural similarities with 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Hydroxy-5-(trifluoromethyl)pyridine | Lacks bromine atom | Different reactivity profile |
| 5-Bromo-2-(trifluoromethyl)pyridine | Lacks hydroxyl group | Different functional properties |
| 5-Bromo-3-(trifluoromethyl)pyridine-2-one | Hydroxyl group oxidized to carbonyl | Altered reactivity due to carbonyl presence |
| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | Contains methyl instead of hydroxyl | Distinct biological activity potential |
The uniqueness of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine lies in its combination of both bromine and trifluoromethyl groups along with the hydroxyl functionality, which enhances its reactivity and versatility compared to similar compounds .
The compound emerged as a subject of systematic study in the early 2010s, coinciding with advances in halogenated heterocycle synthesis. Early synthetic routes, such as the bromination of 2-hydroxy-3-(trifluoromethyl)pyridine using bromine in acetic acid, were reported in patent literature by 2005. However, targeted optimization for 5-bromo substitution became prominent after 2011, when improved regioselective methods utilizing sodium acetate as a base were developed. The compound’s structural characterization, including NMR and mass spectrometry data, was first detailed in chemical vendor catalogs by 2014, establishing its commercial availability for research purposes.
The molecule exemplifies three key principles of organofluorine chemistry:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrF₃NO | |
| Molecular Weight | 241.99 g/mol | |
| Predicted Density | 1.876 ± 0.06 g/cm³ | |
| Estimated Boiling Point | 229.4 ± 40.0 °C |
Recent studies highlight its role as:
The International Union of Pure and Applied Chemistry nomenclature for this compound is 5-bromo-3-(trifluoromethyl)-1H-pyridin-2-one [1] [2]. This systematic name reflects the compound's tautomeric nature, as it exists primarily in the pyridinone form rather than the hydroxypyridine form under standard conditions [3] [4]. The IUPAC designation accurately describes the positions of the substituents on the pyridine ring, with the bromine atom at position 5, the trifluoromethyl group at position 3, and the carbonyl oxygen at position 2 [1] [5].
The compound exhibits lactam-lactim tautomerism, a phenomenon well-documented in hydroxypyridine derivatives [3] [6]. In the gas phase and most solution conditions, the lactam form (pyridinone) is thermodynamically favored over the lactim form (hydroxypyridine) [4] [7]. This tautomeric preference is influenced by the electron-withdrawing effects of both the bromine and trifluoromethyl substituents [8] [9].
The Chemical Abstracts Service registry number for 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is 76041-79-7 [1] [5] [10]. This unique identifier is consistently reported across multiple chemical databases and commercial suppliers. The compound is also registered in the European Community database with the number 800-628-2 [5] [10]. Additional database entries include the MDL number MFCD12546486 [1] [11] and the PubChem Compound Identifier 13491780 [1] [5].
The compound is listed in the Environmental Protection Agency DSSTox database with the identifier DTXSID00542096 [5] [12]. The InChI Key for this compound is OPLCXLXORZDTMX-UHFFFAOYSA-N [1] [2] [5], providing a standardized chemical identifier for computational and database applications.
| Database | Identifier |
|---|---|
| CAS Registry Number | 76041-79-7 [1] |
| European Community Number | 800-628-2 [5] |
| MDL Number | MFCD12546486 [1] |
| PubChem CID | 13491780 [5] |
| DSSTox ID | DTXSID00542096 [5] |
| InChI Key | OPLCXLXORZDTMX-UHFFFAOYSA-N [1] |
The compound is known by several alternative names in the chemical literature and commercial databases [1] [10] [13]. The most frequently encountered synonyms include 5-bromo-3-(trifluoromethyl)pyridin-2-ol, which emphasizes the hydroxyl tautomeric form [1] [10]. Other common appellations include 5-bromo-3-(trifluoromethyl)-2(1H)-pyridinone and 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one [5] [13] [14].
Commercial suppliers often use variations such as 2(1H)-Pyridinone, 5-bromo-3-(trifluoromethyl)- and 3-trifluoromethyl-5-bromo-2-pyridinol [1] [5]. The systematic variation 5-bromo-3-trifluoromethyl-2-pyridone is also encountered in the literature [10] [13]. Database-specific identifiers include designations such as SCHEMBL1857404 and AKOS015834204 [5].
Boiling Point: The predicted boiling point of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is 229.4 ± 40.0 degrees Celsius at standard atmospheric pressure (760 mmHg) [1]. This relatively high boiling point reflects the combined effects of the halogen substitution, trifluoromethyl group, and hydroxyl functionality, which contribute to increased intermolecular forces and molecular stability.
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 229.4 ± 40.0°C | 760 mmHg (predicted) [1] |
| Melting Point | >100°C (estimated) | Based on structural analogs |
| Flash Point | 118.1 ± 25.9°C | Predicted [4] |
The heat capacity behavior of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is expected to exhibit temperature-dependent characteristics similar to other substituted pyridine derivatives. While specific experimental heat capacity data for this compound is not available, thermodynamic principles suggest several key considerations:
Temperature Dependence: Based on the fundamental thermodynamic behavior observed in pyridine (where heat capacity varies as C_p = -8.262 + 10.608 × 10^-2 T - 5.4662 × 10^-5 T^2 cal·deg^-1·mol^-1 for the vapor phase) [5], the heat capacity of this brominated, hydroxylated, and trifluoromethylated derivative would be expected to show similar polynomial temperature dependence but with elevated absolute values due to the increased molecular complexity.
Predicted Thermochemical Properties: The molecular structure suggests enhanced heat capacity values compared to unsubstituted pyridine due to:
The temperature-dependent behavior of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is characterized by several phase-dependent properties:
Vapor Pressure Characteristics: The predicted vapor pressure at 25 degrees Celsius is extremely low (0.0 ± 0.6 mmHg) [4], indicating low volatility at ambient temperatures. This characteristic supports the solid-state stability and reduced evaporation tendencies under normal storage conditions.
Thermal Stability Profile: Based on synthesis conditions reported for related compounds, the compound demonstrates thermal stability up to at least 80 degrees Celsius during chemical transformations [6]. The presence of the trifluoromethyl group generally enhances thermal stability due to the strong carbon-fluorine bonds.
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine presents as a solid crystalline material at room temperature [1] [7]. The compound exhibits the following visual characteristics:
Physical Form: Crystalline powder or solid form [8] [9]
Color: White to off-white appearance, with some suppliers reporting pale yellow coloration in certain preparations [8] [9]
Texture: Fine crystalline powder suitable for laboratory handling and processing
The solid-state nature at ambient conditions is consistent with the relatively high molecular weight (241.99 g/mol) and the presence of hydrogen bonding capabilities through the hydroxyl group.
The predicted density of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is 1.876 ± 0.06 g/cm³ [1]. This relatively high density value reflects several molecular structural factors:
When compared to related compounds, this density follows the expected trend:
The progression demonstrates the additive effect of halogen and functional group substitutions on molecular density.
The solubility characteristics of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine demonstrate selective compatibility with organic solvent systems:
Organic Solvent Solubility: The compound exhibits good solubility in methanol and ethanol [13] , indicating compatibility with polar protic solvents. This solubility pattern is attributed to the hydrogen bonding capability of the hydroxyl group and the polar nature of the pyridine nitrogen.
Aprotic Solvent Compatibility: Based on structural characteristics and related compound behavior, the compound is expected to show solubility in other organic solvents such as acetone and dimethyl sulfoxide, though specific quantitative data is not extensively documented.
Aqueous Solubility: While specific water solubility data is limited, the presence of both hydrophobic (trifluoromethyl, aromatic ring) and hydrophilic (hydroxyl, pyridine nitrogen) elements suggests limited water solubility with potential pH dependence due to the pyridine basicity (pKa 7.61 ± 0.10) [1].